![molecular formula C14H15F4NO3 B4924106 2,2,3,3-TETRAFLUOROPROPYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B4924106.png)
2,2,3,3-TETRAFLUOROPROPYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE
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Overview
Description
2,2,3,3-Tetrafluoropropyl 3-[(4-methylphenyl)carbamoyl]propanoate is a fluorinated organic compound. It is characterized by the presence of both fluorine atoms and a carbamoyl group attached to a propanoate backbone. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl 3-[(4-methylphenyl)carbamoyl]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 2,2,3,3-tetrafluoropropanol and 3-[(4-methylphenyl)carbamoyl]propanoic acid.
Esterification Reaction: The 2,2,3,3-tetrafluoropropanol is reacted with 3-[(4-methylphenyl)carbamoyl]propanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.
Purification: The resulting ester is purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale esterification reactions using automated reactors.
Continuous Flow Processes: Utilizing continuous flow reactors to enhance reaction efficiency and product yield.
Purification and Quality Control: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) and rigorous quality control measures to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 3-[(4-methylphenyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Hydrolysis: 3-[(4-methylphenyl)carbamoyl]propanoic acid and 2,2,3,3-tetrafluoropropanol.
Reduction: 2,2,3,3-tetrafluoropropyl alcohol.
Substitution: Products depend on the nucleophile used (e.g., amine-substituted or thiol-substituted derivatives).
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 3-[(4-methylphenyl)carbamoyl]propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and polymers.
Biology: Investigated for its potential as a fluorinated probe in biological studies due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl 3-[(4-methylphenyl)carbamoyl]propanoate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, depending on its application.
Pathways Involved: The fluorine atoms can influence the compound’s reactivity and interactions with biological molecules, potentially altering metabolic pathways and enhancing stability.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropyl methacrylate: A related compound used in polymer synthesis.
2,2,3,3-Tetrafluoropropyl acrylate: Another fluorinated ester with similar applications in materials science.
2,2,3,3-Tetrafluoropropyl ether: A compound with similar fluorinated properties used in various chemical reactions.
Uniqueness
2,2,3,3-Tetrafluoropropyl 3-[(4-methylphenyl)carbamoyl]propanoate is unique due to the presence of both fluorine atoms and a carbamoyl group, which impart distinct chemical properties. These properties make it valuable in specialized applications where fluorination and carbamoylation are desired.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-(4-methylanilino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F4NO3/c1-9-2-4-10(5-3-9)19-11(20)6-7-12(21)22-8-14(17,18)13(15)16/h2-5,13H,6-8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLVYXGEMNXQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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